molecular formula C11H18N4S B2912262 4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 923121-82-8

4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2912262
CAS No.: 923121-82-8
M. Wt: 238.35
InChI Key: GJRSBHMBPMQTFZ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a 4-methylpiperidin-1-yl moiety at position 5, and a thiol (-SH) group at position 2.

Properties

IUPAC Name

4-cyclopropyl-3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4S/c1-8-4-6-14(7-5-8)10-12-13-11(16)15(10)9-2-3-9/h8-9H,2-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRSBHMBPMQTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NNC(=S)N2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

  • Formation of the Triazole Core: The triazole ring is usually formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.

  • Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced using cyclopropylamine or cyclopropyl halides in the presence of a base.

  • Introduction of the Methylpiperidinyl Group: The 4-methylpiperidinyl group is introduced through nucleophilic substitution reactions using 4-methylpiperidine derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group (-SH) can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the piperidinyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl), and iodine (I2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: Formed through further oxidation of disulfides.

  • Amines: Produced by reduction of the thiol group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound may have potential biological activities, such as antimicrobial, antifungal, or anticancer properties, which can be explored in biological research.

  • Medicine: It can be investigated for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its molecular targets and pathways involved. For example, if it has antimicrobial properties, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazole-3-Thiol Derivatives

Compound Name/Structure Key Substituents Biological/Chemical Activity Key Findings & References
Target compound 4-cyclopropyl, 5-(4-methylpiperidin-1-yl) Inferred: Potential enzyme inhibition Discontinued research chemical
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) 4-amino, 5-phenyl Antioxidant (DPPH•/ABTS•+ scavenging) Electron-donating groups (-NH2, -SH) enhance activity; IC50 values comparable to ascorbic acid
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol (Ligand 54) 4-methoxybenzylideneamino, 5-methylpyrazole Schiff base ligand Synthesized in 73% yield; characterized via NMR/FTIR
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin) 4-chlorophenyl Inhibits YUC flavin monooxygenases in plants Blocks auxin biosynthesis; structural similarity to methimazole
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (Compound 12) Cyclopentenylamino, 4-chlorophenylhydrazinyl Antiviral (MERS-CoV helicase inhibition) IC50 < 10 µM; validated via molecular docking
4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives Thiophen-2-ylmethyl Antiradical (DPPH assay) Moderate activity (40–60% scavenging at 100 µM)
4-((4-Chlorobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol 4-chlorobenzylideneamino, 5-CF3 Anti-corrosive additive in epoxy coatings Enhances coating durability at 0.5–3.0% w/w

Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., -NH2, -SH): Compounds like AT (4-amino-5-phenyl) exhibit enhanced antioxidant activity due to improved electron donation, critical for neutralizing free radicals . In contrast, electron-withdrawing groups (e.g., -CF3) in epoxy additives increase chemical stability but reduce bioactivity .
  • Bulky/Aliphatic Substituents (e.g., Cyclopropyl, Piperidinyl):
    The target compound’s cyclopropyl and methylpiperidinyl groups likely improve membrane permeability and target selectivity, as seen in antiviral analogs (e.g., Compound 12) . Similar bulky groups in Yucasin contribute to enzyme inhibition by steric hindrance .
  • Aromatic/Heteroaromatic Moieties (e.g., Thiophene, Pyridine): Thiophene-containing derivatives () show moderate antiradical activity, while pyridyl substituents (e.g., in ) are associated with metal coordination and enhanced pharmacological profiles.

Biological Activity

4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H18N4S, with a molecular weight of 238.35 g/mol. Its structure features a triazole ring substituted with a cyclopropyl group and a piperidine moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. In particular:

  • Colon Carcinoma : Compounds with similar structural features have demonstrated IC50 values as low as 6.2 μM against HCT-116 colon cancer cells .
  • Breast Cancer : Other derivatives showed significant activity against T47D breast cancer cells with IC50 values ranging from 27.3 to 43.4 μM .

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. The compound has been explored for its effectiveness against various bacterial strains and fungi:

  • Bacterial Inhibition : Studies on related triazoles indicate strong antibacterial activity comparable to standard antibiotics like streptomycin .
  • Fungal Activity : Certain derivatives have shown effectiveness against phytopathogenic fungi, suggesting potential agricultural applications .

Anti-inflammatory and Antioxidant Effects

The biological profile of triazole compounds often includes anti-inflammatory and antioxidant activities:

  • Anti-inflammatory Action : Triazole derivatives have been reported to exhibit significant anti-inflammatory effects in various models, which may be attributed to their ability to inhibit pro-inflammatory cytokines .
  • Antioxidant Properties : These compounds have also shown promise in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Enzyme Inhibition : Many triazoles act by inhibiting enzymes involved in cell division and proliferation, particularly in cancer cells.
  • Receptor Modulation : These compounds may interact with specific receptors or signaling pathways that regulate inflammation and immune responses.
  • Metal Complexation : Some studies suggest that the thiol group may form complexes with transition metals, enhancing their biological activity .

Case Studies

StudyCompoundActivityIC50 Value
Triazole derivativeColon carcinoma (HCT-116)6.2 μM
Triazole derivativeBreast cancer (T47D)27.3 - 43.4 μM
Triazole derivativeAntimicrobial (various strains)Comparable to streptomycin

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The synthesis typically involves cyclocondensation of cyclopropylamine with thiocyanate derivatives to form the triazole core, followed by alkylation or substitution at the thiol group. For example, alkylation can be achieved using NaOH in methanol as a base, with alkyl halides (e.g., methyl iodide or benzyl chloride) to yield S-alkyl derivatives . Key intermediates, such as tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate, are synthesized via multi-step protocols involving cyclopropylamine and thiocyanate precursors . Reaction conditions (e.g., solvent, temperature) should be optimized to minimize byproducts.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer : Structural elucidation relies on a combination of:

  • ¹H-NMR : To confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, piperidinyl protons at δ 2.5–3.0 ppm) .
  • LC-MS : For molecular ion detection and purity assessment (e.g., [M+H]+ peaks at m/z 294.1) .
  • Elemental analysis : To verify C, H, N, and S content within ±0.4% deviation .
  • IR spectroscopy : To identify thiol (-SH) stretching vibrations (~2550 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like molecular docking and ADME analysis predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the triazole-thiol scaffold and target proteins (e.g., bacterial enzymes or viral proteases). Key residues (e.g., catalytic serine or cysteine) should be prioritized for binding affinity calculations .
  • ADME analysis : Employ tools like SwissADME to predict pharmacokinetic properties. For instance, the compound’s LogP (~2.5) and topological polar surface area (~85 Ų) suggest moderate blood-brain barrier permeability but potential oral bioavailability .
  • Validation : Compare docking scores with known inhibitors (e.g., triazole-based antifungals) to assess predictive accuracy .

Q. How can researchers resolve contradictions in alkylation reaction yields under varying conditions?

  • Methodological Answer : Contradictions often arise from competing reactions (e.g., over-alkylation or oxidation). To address this:

  • Optimize base concentration : Excess NaOH (e.g., 1.2 eq.) may deprotonate the thiol group more efficiently but risks hydrolyzing alkyl halides. Use controlled stoichiometry (1:1.05 thiol:alkyl halide) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility but could hinder nucleophilic substitution. Methanol/water mixtures balance reactivity and solubility .
  • Monitor reaction progress : Use TLC or in-situ IR to detect intermediate thiolate formation and adjust reaction time accordingly .

Q. What strategies are employed to study the reactivity of the thiol group in this compound?

  • Methodological Answer :

  • Substitution reactions : React with electrophiles (e.g., alkyl halides, acyl chlorides) under basic conditions to form thioethers or thioesters. For example, treatment with methyl iodide yields S-methyl derivatives, confirmed by LC-MS .
  • Oxidation studies : Use H₂O₂ or iodine to oxidize -SH to disulfides. Monitor via NMR (disappearance of δ 3.5 ppm -SH proton) or redox titration .
  • pH-dependent reactivity : The thiol group’s nucleophilicity increases at pH > 8, enabling selective functionalization in buffered solutions .

Q. How can researchers evaluate the antimicrobial efficacy of derivatives and interpret discrepancies in activity data?

  • Methodological Answer :

  • Assay design : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • SAR analysis : Correlate substituent effects (e.g., 4-methylpiperidinyl vs. pyridinyl groups) with activity. Bulky groups may enhance membrane penetration but reduce target binding .
  • Address discrepancies : Variability in bacterial strain resistance profiles or solubility issues (e.g., poor aqueous solubility of cyclopropyl derivatives) can lead to inconsistent data. Use logD calculations and solubility enhancers (e.g., DMSO) to mitigate .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer : Stability studies in HCl (pH 2–4) reveal degradation via thiol oxidation or triazole ring protonation. To reconcile contradictions:

  • pH control : Use buffered solutions (e.g., phosphate buffer, pH 7.4) during biological assays to prevent degradation .
  • Degradation profiling : Employ HPLC-MS to identify degradation products (e.g., disulfides or ring-opened intermediates) .

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